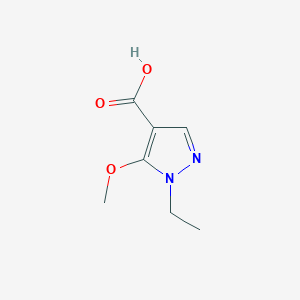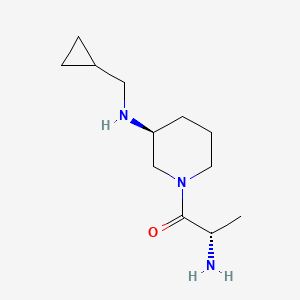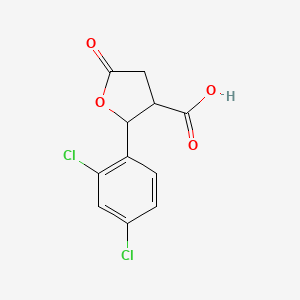![molecular formula C13H12FN3O2S2 B11799954 5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11799954.png)
5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic compound that features a thieno[2,3-c]pyrazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts such as copper(II) triflate (Cu(OTf)2) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-1H-pyrazol-3-amine: This compound shares the pyrazole core but lacks the thieno and ethylsulfonyl groups.
4-(3-Fluorophenyl)-1H-pyrazole: Similar to the target compound but without the thieno and ethylsulfonyl groups.
Uniqueness
5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine is unique due to the presence of the thieno[2,3-c]pyrazole core combined with the ethylsulfonyl and 3-fluorophenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.
Propiedades
Fórmula molecular |
C13H12FN3O2S2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
5-ethylsulfonyl-4-(3-fluorophenyl)-2H-thieno[2,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C13H12FN3O2S2/c1-2-21(18,19)13-9(7-4-3-5-8(14)6-7)10-11(15)16-17-12(10)20-13/h3-6H,2H2,1H3,(H3,15,16,17) |
Clave InChI |
XGIZFBXRDZDJSW-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11799919.png)




![7-Chloro-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B11799941.png)

